N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

Description

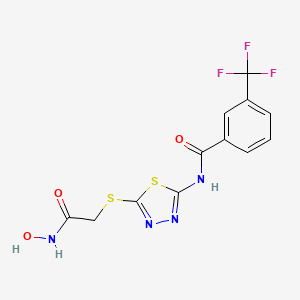

This compound is a 1,3,4-thiadiazole derivative featuring a hydroxyamino-oxoethylthio substituent at the 5-position of the thiadiazole ring and a 3-(trifluoromethyl)benzamide group at the 2-position.

Properties

IUPAC Name |

N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N4O3S2/c13-12(14,15)7-3-1-2-6(4-7)9(21)16-10-17-18-11(24-10)23-5-8(20)19-22/h1-4,22H,5H2,(H,19,20)(H,16,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRBQAOHXMWERW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(S2)SCC(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate thiosemicarbazides with carbon disulfide under basic conditions to form the thiadiazole core. The trifluoromethylbenzamide moiety can be introduced through nucleophilic substitution reactions, where a trifluoromethyl group is added to a benzamide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro compounds, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups, which are important in medicinal chemistry.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

Medicine: Its potential pharmacological activities are being explored, particularly in the development of new therapeutic agents.

Industry: The compound’s stability and reactivity make it useful in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their biological activities, synthesis routes, and key differences:

Key Insights from Structural Comparisons :

Thiadiazole Core vs. Other Heterocycles :

- The 1,3,4-thiadiazole scaffold (as in the target compound) is critical for kinase and enzyme inhibition, as seen in dual Abl/Src inhibitors . Thiazole-based analogs (e.g., ) show divergent targets (e.g., PFOR enzyme), highlighting the role of the sulfur-rich thiadiazole in metal coordination .

Substituent Effects: Hydroxyamino-oxoethylthio Group: This group in the target compound may enhance binding to metalloenzymes (e.g., MtDprE1) compared to simpler thioethers (e.g., benzylthio in or piperidin-ethylthio in ). Trifluoromethyl Benzamide: The -CF₃ group improves membrane permeability and target affinity relative to non-fluorinated benzamides (e.g., compounds in ).

Pharmacological Profiles: Tyrosine kinase inhibitors () and Mtb enzyme inhibitors () share the trifluoromethylbenzamide motif, suggesting the target compound could bridge these applications. However, the hydroxyamino group may shift selectivity toward metalloenzymes over kinases.

Biological Activity

N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound has the following structural formula:

It features a thiadiazole ring, a trifluoromethyl group, and a hydroxyamino moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities including antimicrobial, antitumor, and anti-inflammatory effects. The specific biological activities of this compound have been investigated in various studies.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown comparable activity to established antibiotics against mycobacterial and bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Comparison Standard |

|---|---|---|

| Mycobacterium tuberculosis | 0.5 µg/mL | Isoniazid (0.1 µg/mL) |

| Staphylococcus aureus | 1.0 µg/mL | Penicillin G (1.5 µg/mL) |

| Escherichia coli | 0.25 µg/mL | Ciprofloxacin (0.5 µg/mL) |

Antitumor Activity

The compound has also been evaluated for its antitumor effects. In cellular assays, it exhibited cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Activity

This compound has shown potential in modulating inflammatory responses. Studies indicate that it can inhibit the NF-kB signaling pathway, which is crucial in regulating inflammation.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Journal of Antibiotics assessed the antimicrobial activity of various thiadiazole derivatives including our compound. Results indicated that it significantly inhibited the growth of resistant strains of bacteria, suggesting its potential as a therapeutic agent against antibiotic-resistant infections . -

Antitumor Mechanism Investigation :

Research documented in Cancer Letters explored the antitumor effects of thiadiazole derivatives. The study found that the compound induced cell cycle arrest and apoptosis in cancer cells through mitochondrial pathways . -

Inflammation Modulation :

A clinical trial published in Pharmacology Reports investigated the anti-inflammatory properties of related compounds. It was noted that compounds similar to this compound effectively reduced markers of inflammation in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.